molecular formula C13H18N2O2 B14067343 Ethyl 6-(piperidin-4-YL)nicotinate

Ethyl 6-(piperidin-4-YL)nicotinate

Cat. No.: B14067343
M. Wt: 234.29 g/mol
InChI Key: CAXHAFSBKMMSHG-UHFFFAOYSA-N
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Description

Ethyl 6-(piperidin-4-yl)nicotinate is a chemical compound that features a nicotinic acid ester linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(piperidin-4-yl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the piperidine moiety. One common method involves the reaction of ethyl nicotinate with piperidine under appropriate conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be employed to optimize the reaction conditions and achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(piperidin-4-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and halogenated piperidine compounds.

Scientific Research Applications

Ethyl 6-(piperidin-4-yl)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(piperidin-4-yl)nicotinate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release nicotinic acid, which has known biological effects, including vasodilation and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Lacks the piperidine ring, making it less versatile in biological applications.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structures but different functional groups.

Uniqueness

Ethyl 6-(piperidin-4-yl)nicotinate is unique due to the combination of the nicotinic acid ester and piperidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 6-piperidin-4-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-4-12(15-9-11)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXHAFSBKMMSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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